Product packaging for (4-Methylphenyl)(4-pyridinyl)methanol(Cat. No.:CAS No. 33974-28-6)

(4-Methylphenyl)(4-pyridinyl)methanol

Cat. No.: B3261169
CAS No.: 33974-28-6
M. Wt: 199.25 g/mol
InChI Key: HCGGWUDKDIBCHO-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Organic Synthesis and Heterocyclic Chemistry Research

(4-Methylphenyl)(4-pyridinyl)methanol belongs to the family of heterocyclic compounds, which constitute the largest and most varied class of organic molecules. researchgate.net Heterocyclic chemistry is a cornerstone of modern organic synthesis and medicinal chemistry, with heterocyclic compounds being integral to the processes of life. researchgate.net The pyridine (B92270) ring, a key feature of this molecule, is a ubiquitous scaffold found in numerous natural products, pharmaceuticals, and agrochemicals. nih.gov

In the context of contemporary organic synthesis, the focus is often on developing efficient and sustainable methods for constructing complex molecules. researchgate.net The synthesis of aryl(pyridinyl)methanols and their derivatives is an active area of research, driven by the need for novel building blocks for drug discovery and materials science. Modern synthetic strategies are increasingly geared towards eco-friendly approaches, such as solid-phase organic synthesis and the use of greener solvents, to improve the sustainability of chemical processes. researchgate.net

Academic Significance and Broad Research Applications of Aryl(pyridinyl)methanol Scaffolds

The academic significance of aryl(pyridinyl)methanol scaffolds is substantial, primarily due to their prevalence in biologically active molecules. researchgate.net The pyridine moiety can engage in various intermolecular interactions, including hydrogen bonding and pi-stacking, which are crucial for molecular recognition in biological systems. google.com As a result, compounds containing this scaffold are investigated for a wide range of therapeutic applications.

Aryl(pyridinyl)methanol derivatives, for instance, have been explored as inhibitors for various enzymes. The structural framework allows for diverse substitutions on both the aryl and pyridinyl rings, enabling the fine-tuning of their biological activity and pharmacokinetic properties. googleapis.com Furthermore, these scaffolds can serve as precursors for the synthesis of more complex heterocyclic systems. nih.gov Some pyridyl- and quinolyl-methanols have also been investigated for their potential as organocatalysts in reduction reactions, mimicking the function of NADH coenzymes. rsc.org

Historical Development and Evolution of Synthetic Strategies for Related Chemical Architectures

The synthesis of aryl(pyridinyl)methanols has evolved significantly over the years. Early methods often relied on the use of highly reactive organometallic reagents, such as Grignard reagents. The reaction of a Grignard reagent, like 4-methylphenylmagnesium bromide, with a pyridine-carboxaldehyde or a related derivative, represents a classic approach to forming the carbon-carbon bond necessary for the carbinol structure. researchgate.net The preparation of pyridyl-Grignard reagents themselves has been a subject of study, with various methods developed to improve their synthesis and reactivity.

While effective, these traditional methods can sometimes be limited by functional group tolerance and reaction conditions. Consequently, modern synthetic chemistry has seen the development of more sophisticated and versatile methods. Transition-metal-catalyzed cross-coupling reactions, for example, have become a powerful tool for the synthesis of substituted pyridines. researchgate.net Nickel-catalyzed α-arylation of pyridylmethyl ethers represents a more recent and chemoselective approach to aryl(pyridinyl)methanol derivatives. google.com This evolution towards milder and more selective catalytic methods reflects a broader trend in organic synthesis, aiming for greater efficiency and broader applicability. researchgate.net The development of reactions involving pyridine N-oxides has also provided alternative pathways to functionalized pyridines. nih.gov

Detailed Research Findings

While specific, in-depth research focusing solely on this compound is limited in publicly accessible literature, its synthesis has been reported. A classic approach involves the Grignard reaction, where 4-methylphenylmagnesium bromide is reacted with a suitable pyridine precursor.

Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Melting PointNot available

Illustrative Spectroscopic Data for the Related Compound: (2-Amino-pyridin-4-yl)-methanol

Spectroscopic DataValues
¹H NMR (DMSO-d6, δ, ppm)4.36 (s, 2H), 5.19 (s, 1H), 5.78 (s, 2H), 6.40 (d, 1H), 6.46 (s, 1H), 7.81 (d, 1H)
¹³C NMR (DMSO-d6, δ, ppm)62.3, 105.2, 110.3, 147.7, 152.7, 160.3
Reference

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H13NO B3261169 (4-Methylphenyl)(4-pyridinyl)methanol CAS No. 33974-28-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylphenyl)-pyridin-4-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-2-4-11(5-3-10)13(15)12-6-8-14-9-7-12/h2-9,13,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGGWUDKDIBCHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33974-28-6
Record name α-(4-Methylphenyl)-4-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33974-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Strategic Route Development for 4 Methylphenyl 4 Pyridinyl Methanol

Classical and Established Synthetic Pathways

Traditional approaches to synthesizing aryl(pyridinyl)methanols, including (4-Methylphenyl)(4-pyridinyl)methanol, have heavily relied on the use of highly reactive organometallic reagents and condensation reactions.

Grignard Reagent-Mediated Approaches to Aryl(pyridinyl)methanols

Grignard reagents are a cornerstone in the synthesis of alcohols due to their strong nucleophilic character. The synthesis of α-(4-methylphenyl)-α-phenyl-4-pyridine methanol (B129727) has been achieved by reacting 4-methylphenyl magnesium bromide with 4-benzoylpyridine (B1666322) in anhydrous ether. prepchem.com Following a 1.5-hour reaction time at 25°C, the mixture is treated with an aqueous solution of ammonium (B1175870) chloride, leading to the precipitation of the crude product. prepchem.com Recrystallization from 95% ethanol (B145695) yields the final product. prepchem.com This method's versatility is demonstrated by its application in preparing analogous compounds by substituting the Grignar reagent. prepchem.com

While Grignard reagents are effective, their reactions can sometimes be complicated by side reactions like reduction and enolization, especially with bulky reagents. thieme-connect.de The use of additives like zinc(II) chloride can suppress these side reactions and improve the efficiency of the nucleophilic addition to ketones. thieme-connect.de

Recent advancements have also focused on the catalytic asymmetric addition of Grignard reagents to pyridinium (B92312) salts to produce chiral dihydropyridines, showcasing the ongoing evolution of Grignard chemistry. acs.orgnih.govacs.org

Organolithium Chemistry in the Synthesis of Aryl(pyridinyl)methanols

Organolithium reagents, known for their high reactivity, serve as powerful nucleophiles in organic synthesis. wikipedia.orglibretexts.org They are generally more reactive than Grignard reagents and are crucial for forming carbon-carbon bonds. libretexts.org Their synthesis typically involves the reaction of an alkyl or aryl chloride with lithium metal. libretexts.org

In the context of synthesizing aryl(pyridinyl)methanols, organolithium compounds can be added to carbonyl compounds like aldehydes and ketones to produce alcohols. wikipedia.org For instance, a versatile palladium-free route for synthesizing 4-aryl-substituted phenylpyridines starts with the reaction of an aryllithium with tert-butyl 4-oxopiperidine-1-carboxylate. rsc.org This initial step is followed by dehydration, deprotection, oxidation, and phenylation to yield the desired ligands. rsc.org

The polar nature of the C-Li bond makes organolithium reagents strong bases and effective nucleophiles. wikipedia.org However, their high reactivity also necessitates careful handling, as they can be pyrophoric. wikipedia.org

Condensation Reactions Utilizing Pyridine (B92270) Derivatives and Aromatic Aldehydes

Condensation reactions provide a direct pathway to form the pyridine ring structure from acyclic precursors. google.comacsgcipr.org These reactions are widely used to produce a range of functionalized pyridines. acsgcipr.org The well-known Hantzsch pyridine synthesis, for example, involves the condensation of a β-ketoester, an aldehyde, and ammonia. ijnrd.org

Another approach involves the condensation of α,β-unsaturated aldehydes with ammonia. ijnrd.org The reaction mixture is heated to promote the condensation, leading to the formation of the pyridine ring. ijnrd.org Similarly, multicomponent reactions involving the condensation of β-ketonitriles, pyridinium ylides, and aldehydes can yield complex heterocyclic structures. organic-chemistry.org These reactions often proceed through a cascade mechanism involving Knoevenagel condensation, Michael addition, and intramolecular cyclization. organic-chemistry.org

Novel and Catalytic Synthetic Approaches

Modern synthetic chemistry has seen a shift towards more efficient and environmentally benign catalytic methods, including both transition-metal-catalyzed and transition-metal-free protocols.

Transition Metal-Catalyzed Coupling Reactions for C-C Bond Formation

Transition metal catalysis has become an indispensable tool for constructing carbon-carbon bonds with high efficiency and selectivity. nih.gov Palladium-catalyzed cross-coupling reactions, in particular, have been extensively developed for the synthesis of biaryls and related compounds. nih.govuva.es

An efficient method for the direct arylation of pyridylmethyl silyl (B83357) ethers with aryl bromides has been developed using a Pd(OAc)₂/NIXANTPHOS-based catalyst. acs.org This protocol allows for the synthesis of aryl(pyridinyl)methanol derivatives in good to excellent yields and is compatible with a variety of aryl bromides bearing both electron-donating and electron-withdrawing substituents. acs.org A key advantage of this method is that it can be performed as a one-pot cross-coupling/desilylation sequence to directly afford the arylated secondary alcohols. acs.org

Catalyst SystemAryl Bromide SubstituentYield (%)
Pd(OAc)₂/NIXANTPHOS4-t-Bu88
Pd(OAc)₂/NIXANTPHOS4-OMe84
Pd(OAc)₂/NIXANTPHOS4-NMe₂86
Pd(OAc)₂/NIXANTPHOS4-F85
Pd(OAc)₂/NIXANTPHOS4-Cl70
Table 1: Yields of Aryl(2-pyridyl)methyl Silyl Ethers using a Palladium-Catalyzed Direct Arylation Method. acs.org

Transition-Metal-Free Synthetic Protocols for (Aryl)(heteroaryl)methanols

In the pursuit of greener and more sustainable chemical processes, transition-metal-free synthetic methods have gained significant attention. cas.cndntb.gov.ua These reactions often utilize readily available reagents and operate under milder conditions. cas.cn

A notable transition-metal-free approach for the synthesis of di(hetero)arylmethanols involves the chemoselective C-H hydroxylation of bisarylmethanes. rsc.org This reaction is promoted by a KOtBu/DMSO/P(OEt)₃ system, using atmospheric air as the oxidant at room temperature. rsc.org This methodology offers a direct way to introduce a hydroxyl group into a benzylic position. rsc.org

Enantioselective Synthesis and Chiral Induction Strategies

The carbon atom bearing the hydroxyl group in this compound is a stereocenter, making the development of enantioselective synthetic methods a key objective. These methods aim to produce a single enantiomer, which is often crucial for pharmacological activity.

One prominent strategy is the asymmetric reduction of a prochiral ketone , 4-(4-methylbenzoyl)pyridine. This can be achieved using chiral catalysts. For instance, ruthenium complexes with chiral ligands have been successfully employed for the asymmetric hydrogenation of various diaryl ketones, affording chiral diaryl methanols with high enantiomeric excess (ee). mdpi.com While a specific example for 4-(4-methylbenzoyl)pyridine is not detailed in the provided search results, this approach is a well-established and viable strategy.

Another powerful technique is the catalytic asymmetric addition of an organometallic reagent to pyridine-4-carboxaldehyde. The use of chiral ligands in conjunction with organozinc or Grignard reagents can induce high levels of stereoselectivity. For example, the addition of arylzinc reagents to aldehydes in the presence of chiral amino alcohol-based catalysts has been shown to produce enantioenriched diarylmethanols with greater than 90% ee. masterorganicchemistry.com To inhibit the non-catalyzed background reaction that can lead to racemic products, chelating agents like tetraethylethylenediamine (TEEDA) can be introduced. masterorganicchemistry.com

Biocatalysis offers a green and highly selective alternative. The microbial reduction of diaryl ketones using various strains of fungi, such as Rhizopus arrhizus, has been reported for the enantioselective synthesis of (S)-diaryl-methanols. rasayanjournal.co.in This method operates under mild conditions and can provide high enantioselectivity, making it an attractive approach from a green chemistry perspective.

A summary of potential enantioselective methods is presented in the table below.

Table 1: Potential Enantioselective Synthetic Strategies

Method Reagents/Catalyst Key Features Potential Outcome
Asymmetric Reduction 4-(4-methylbenzoyl)pyridine, H₂, Chiral Ru-catalyst High enantioselectivity Enantioenriched this compound
Asymmetric Grignard Addition Pyridine-4-carboxaldehyde, 4-tolylmagnesium bromide, Chiral ligand Control of stereochemistry Enantioenriched this compound
Asymmetric Arylzinc Addition Pyridine-4-carboxaldehyde, 4-tolylzinc halide, Chiral amino alcohol High enantiomeric excess Enantioenriched this compound

Green Chemistry Principles and Sustainable Synthetic Routes

The application of green chemistry principles to the synthesis of this compound focuses on reducing environmental impact by using safer solvents, minimizing waste, and employing catalytic methods.

The use of greener solvents is a key aspect. While traditional Grignard reactions often employ anhydrous ethers like diethyl ether or tetrahydrofuran (B95107) (THF), research has explored more sustainable alternatives. rasayanjournal.co.in For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources, has shown comparable or even superior performance in some Grignard reactions. researchgate.net Another approach involves electro-organic synthesis, which can reduce the need for traditional solvents and reagents. nih.gov

Catalytic methods , as discussed in the enantioselective synthesis section, are inherently greener than stoichiometric approaches as they reduce waste. Both metal-based catalysts and biocatalysts can be used in small quantities to produce large amounts of product. mdpi.comrasayanjournal.co.in

One-pot multicomponent reactions represent another green synthetic strategy. These reactions combine multiple starting materials in a single reaction vessel to form a complex product, reducing the number of synthetic steps, solvent usage, and purification stages. nih.govacs.org While a specific one-pot synthesis for the target molecule is not detailed, the development of such a process would be a significant advancement in its sustainable production.

Microwave-assisted synthesis is another technique aligned with green chemistry principles, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. nih.govacs.org

Reaction Condition Optimization and Yield Enhancement Strategies

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. The Grignard reaction, a primary method for its synthesis, is sensitive to several parameters.

A general procedure for a related synthesis involves the slow addition of a solution of 4-bromotoluene (B49008) to magnesium turnings in an anhydrous ether to form the Grignard reagent, 4-tolylmagnesium bromide. nih.gov This is followed by the addition of pyridine-4-carboxaldehyde. Key parameters to optimize include:

Solvent: The choice of solvent is crucial. Anhydrous conditions are essential as Grignard reagents react with water. rasayanjournal.co.in While diethyl ether is common, other solvents like THF or 2-MeTHF can influence the reaction rate and yield. researchgate.net

Temperature: Grignard reactions are typically initiated at room temperature and may require cooling to control the exothermic reaction, especially during the addition of the aldehyde.

Reaction Time: Sufficient reaction time is necessary for the completion of both the Grignard reagent formation and its subsequent addition to the aldehyde.

Purity of Reagents: The purity of the magnesium and the absence of moisture are critical for high yields. The use of initiators like iodine or 1,2-dibromoethane (B42909) can help to start the reaction. nih.gov

A study on a similar palladium-catalyzed arylation of pyridylmethyl silyl ethers highlighted the importance of the base, catalyst loading, and temperature, achieving yields of up to 100% for some derivatives. acs.org For the Grignard reaction, controlling the stoichiometry of the reactants is also vital to minimize side reactions. rsc.org

The following table outlines key parameters for optimization in a typical Grignard synthesis.

Table 2: Parameters for Optimization in Grignard Synthesis

Parameter Importance Typical Conditions/Considerations
Solvent Solubilizes reactants, stabilizes Grignard reagent Anhydrous diethyl ether, THF, or 2-MeTHF
Temperature Controls reaction rate and side reactions 0°C to room temperature
Reactant Purity Affects yield and side product formation High purity magnesium, anhydrous solvents
Stoichiometry Minimizes byproducts Equimolar amounts of Grignard reagent and aldehyde

Mechanistic Elucidation of Formation Reactions

The primary mechanism for the formation of this compound via the Grignard reaction involves the nucleophilic addition of the 4-tolylmagnesium bromide to the carbonyl carbon of pyridine-4-carboxaldehyde. biosynce.comnumberanalytics.com

The process can be broken down into the following key steps:

Formation of the Grignard Reagent: Magnesium metal reacts with 4-bromotoluene in an ether solvent. The magnesium inserts into the carbon-bromine bond, creating the organometallic compound 4-tolylmagnesium bromide. The carbon atom bonded to magnesium becomes highly nucleophilic. rug.nl

Nucleophilic Attack: The nucleophilic carbon of the 4-tolyl Grignard reagent attacks the electrophilic carbonyl carbon of pyridine-4-carboxaldehyde. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a magnesium alkoxide intermediate. biosynce.comnumberanalytics.com

Protonation: The reaction mixture is then treated with a mild acid, such as an aqueous solution of ammonium chloride, in a step called quenching. This protonates the alkoxide, yielding the final product, this compound, and magnesium salts. rasayanjournal.co.in

A potential side reaction in the synthesis of related compounds is the benzyl to o-tolyl rearrangement . This has been observed in the Grignard reaction of benzylmagnesium halides with certain carbohydrate aldehydes, where the reaction conditions can influence the ratio of the rearranged to the non-rearranged product. acs.org While not explicitly reported for the synthesis of the target molecule, it is a mechanistic possibility to consider, especially under forcing reaction conditions.

The mechanism for the enantioselective variants involves the coordination of the chiral catalyst to either the organometallic reagent or the aldehyde, creating a chiral environment that directs the nucleophilic attack to one face of the carbonyl group, leading to the preferential formation of one enantiomer. nih.gov

Investigation of Chemical Transformations and Reactivity Profiles of 4 Methylphenyl 4 Pyridinyl Methanol

Reactions Involving the Secondary Alcohol Functionality

The secondary alcohol group is a primary site for various chemical modifications, including oxidation, reduction, derivatization, and dehydration.

Selective Oxidation Reactions and Mechanistic Pathways

The selective oxidation of (4-Methylphenyl)(4-pyridinyl)methanol to its corresponding ketone, (4-methylphenyl)(4-pyridinyl)methanone, is a fundamental transformation. Various oxidizing agents can be employed, with the choice of reagent influencing the reaction conditions and selectivity.

Transition metal catalysts, particularly those based on palladium, are effective for the aerobic oxidation of alcohols. The Pd(OAc)₂/pyridine (B92270) system, for instance, is a well-established catalyst for the selective oxidation of alcohols to aldehydes and ketones. The proposed mechanism for this catalytic cycle involves two main stages: the palladium(II)-mediated oxidation of the substrate and the aerobic reoxidation of the resulting palladium(0) species to regenerate the active catalyst. The turnover-limiting step is often the substrate oxidation, which includes the formation of a palladium(II)-alkoxide, dissociation of a pyridine ligand, and subsequent β-hydride elimination. researchgate.net

Copper-catalyzed oxidation reactions also provide a pathway for the synthesis of pyridin-2-yl-methanones from the corresponding methanes, suggesting that similar conditions could be adapted for the oxidation of the secondary alcohol. These reactions can utilize water as the oxygen source under mild conditions. nih.gov

Oxidizing SystemProductNotes
Pd(OAc)₂/Pyridine/O₂(4-Methylphenyl)(4-pyridinyl)methanoneAerobic oxidation with a well-defined catalytic cycle. researchgate.net
Copper Catalyst/H₂O(4-Methylphenyl)(4-pyridinyl)methanoneGreen oxidation method using water as the oxygen source. nih.gov
Silver(I) Oxide/Alkyl HalideIsopropyl 4-picolinateA one-pot oxidation and esterification of pyridine-2-methanol. This method was not successful for pyridine-4-methanols. researchgate.net

Reduction Reactions and Stereocontrol Considerations

While this compound is the product of a reduction reaction, understanding the reverse reaction and the stereochemical implications is crucial. The reduction of the corresponding prochiral ketone, (4-methylphenyl)(4-pyridinyl)methanone, can lead to the formation of a chiral center at the carbinol carbon. Achieving high enantioselectivity in this reduction is a key consideration in asymmetric synthesis.

A variety of methods are available for the enantioselective reduction of ketones. wikipedia.org These include the use of chiral reducing agents or, more commonly, catalytic methods employing a chiral catalyst and a stoichiometric reductant.

Catalytic Asymmetric Reduction: Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, complexed with chiral ligands are widely used for the asymmetric reduction of ketones. The choice of ligand is critical for achieving high enantioselectivity. For ketones that can chelate the metal catalyst, high levels of stereocontrol can be achieved. wikipedia.org

Stoichiometric Chiral Reducing Agents: Reagents like those derived from chiral boranes can also be employed for enantioselective reductions. wikipedia.org

The stereochemical outcome of these reductions is often dictated by the steric and electronic properties of the substituents on the ketone and the specific catalyst system used. For aryl alkyl ketones, predictable stereochemical models have been developed for certain catalyst systems. uwindsor.ca

Reduction MethodReductantKey Feature
Catalytic Transfer HydrogenationIsopropanol or Formic AcidEmploys a chiral transition metal catalyst.
Catalytic HydrogenationH₂Utilizes a chiral transition metal catalyst under hydrogen pressure.
Chiral Borane Reagentse.g., Alpine-BoraneStoichiometric chiral reagent.

Derivatization Studies: Etherification and Esterification

The hydroxyl group of this compound can be readily derivatized to form ethers and esters, which can alter the compound's physical and chemical properties.

Etherification: The formation of an ether linkage can be achieved under various conditions. For benzylic alcohols, dehydration in the presence of phosphonium ionic liquids can lead to the formation of dibenzyl ethers. researchgate.net Standard Williamson ether synthesis conditions, involving deprotonation of the alcohol with a strong base followed by reaction with an alkyl halide, could also be applicable.

Esterification: Esterification is typically carried out by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride. The reaction with a carboxylic acid is often catalyzed by a strong acid. zenodo.orglidsen.com For instance, the esterification of caffeic acid with methanol (B129727) can be effectively catalyzed by p-toluenesulfonic acid. beilstein-journals.org Similarly, solid acid catalysts like sulfated zirconia have been shown to be effective for the esterification of fatty acids with methanol. researchgate.netmdpi.com

DerivatizationReagentCatalystProduct
EtherificationAlkyl HalideStrong Base (e.g., NaH)(4-Methylphenyl)(4-pyridinyl)methyl ether
EsterificationCarboxylic AcidAcid Catalyst (e.g., H₂SO₄, p-TSA)(4-Methylphenyl)(4-pyridinyl)methyl ester
EsterificationAcid Chloride/AnhydrideBase (e.g., Pyridine)(4-Methylphenyl)(4-pyridinyl)methyl ester

Dehydration Reactions to Olefinic Species

The dehydration of this compound leads to the formation of the corresponding olefin, 4-(1-(4-methylphenyl)vinyl)pyridine. This elimination reaction is typically promoted by acidic conditions or by using specific dehydrating agents. Benzylic alcohols are particularly susceptible to dehydration due to the stability of the resulting benzylic carbocation intermediate, which is further stabilized by the adjacent pyridine ring. ucalgary.ca

A common method for the dehydration of alcohols, especially tertiary and hindered secondary alcohols, is the use of phosphorus oxychloride (POCl₃) in pyridine. libretexts.orgstudy.com This reaction proceeds through an E2 mechanism under relatively non-acidic conditions. The synthesis of 4-vinylpyridine from 4-pyridineethanol is a known industrial process that involves a dehydration step. chemicalbook.comgoogle.comwikipedia.orgguidechem.com

Dehydrating AgentConditionsProduct
Strong Acid (e.g., H₂SO₄, H₃PO₄)Heat4-(1-(p-tolyl)vinyl)pyridine
POCl₃Pyridine4-(1-(p-tolyl)vinyl)pyridine
Al₂O₃High Temperature4-(1-(p-tolyl)vinyl)pyridine

Reactivity of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, susceptible to reactions with electrophiles.

N-Alkylation and N-Oxidation Studies

N-Alkylation: The pyridine nitrogen can be alkylated to form a quaternary pyridinium (B92312) salt. This reaction typically involves treatment with an alkyl halide. The resulting pyridinium salt has altered solubility and electronic properties compared to the parent molecule. N-alkylation of pyridines can also be achieved using alcohols under certain catalytic conditions. beilstein-journals.orgresearchgate.netorganic-chemistry.orgnih.gov The regioselectivity of N-alkylation can be influenced by the reaction conditions and the nature of the alkylating agent. beilstein-journals.org

N-Oxidation: The nitrogen atom can be oxidized to form the corresponding pyridine N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making the positions ortho and para to the nitrogen more susceptible to nucleophilic attack. The N-oxide can be a useful intermediate for further functionalization of the pyridine ring. acs.orgacs.orgscripps.edu

ReactionReagentProduct
N-AlkylationMethyl Iodide4-((4-methylphenyl)(hydroxy)methyl)-1-methylpyridin-1-ium iodide
N-OxidationH₂O₂/Acetic Acid or m-CPBA(4-Methylphenyl)(1-oxido-4-pyridinyl)methanol

Coordination Chemistry with Metal Centers: Ligand Properties and Donor Abilities

This compound possesses two primary coordination sites: the nitrogen atom of the pyridinyl ring and the oxygen atom of the hydroxyl group. The lone pair of electrons on the pyridine nitrogen allows it to function as a potent Lewis base, readily coordinating to a wide array of transition metal centers. wikipedia.org This interaction is a cornerstone of pyridine's rich coordination chemistry, which is utilized in forming diverse functional materials and molecular assemblies. nih.gov

The molecule can act as a monodentate ligand, coordinating solely through the pyridinyl nitrogen. This is the most common binding mode for simple pyridine derivatives. wikipedia.org However, the presence of the hydroxyl group introduces the possibility of bidentate coordination, where the molecule chelates to a metal center through both the nitrogen and oxygen atoms, forming a stable five-membered ring. This chelation enhances the stability of the resulting metal complex. The hydroxyl group can coordinate in its neutral form or, more commonly, after deprotonation to form an alkoxide, which is a stronger donor.

The versatility of this compound as a ligand allows for the formation of various coordination complexes with different geometries, such as tetrahedral, square planar, and octahedral, depending on the metal ion, its oxidation state, and the reaction conditions. wikipedia.orgnih.gov For instance, it can participate in the formation of common complex types like [MCl₂(L)₄]ⁿ⁺ or MCl₂(L)₂, where L is the this compound ligand. wikipedia.org

Table 1: Potential Coordination Modes of this compound
Coordination ModeDonor AtomsDescriptionPotential Metal IonsResulting Complex Geometry (Examples)
MonodentatePyridinyl-NCoordination occurs only through the nitrogen atom of the pyridine ring. The hydroxyl group remains uncoordinated or may engage in hydrogen bonding.Cu(II), Ni(II), Co(II), Zn(II), Pd(II), Pt(II)Tetrahedral, Square Planar, Octahedral
Bidentate (Chelating)Pyridinyl-N, Hydroxyl-O (as alkoxide)The ligand forms a five-membered chelate ring by coordinating through both the nitrogen and the deprotonated oxygen atom.Cu(II), Ru(II), Rh(III), Ir(III)Octahedral, Square Pyramidal
BridgingPyridinyl-N and/or Hydroxyl-OThe ligand bridges two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers.Ag(I), Cu(I), Cd(II)Varies (Polynuclear clusters, 1D/2D/3D networks)

Reactivity of the Phenyl and Pyridinyl Ring Systems

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (SₑAr) is a fundamental class of reactions for functionalizing aromatic rings, where an electrophile replaces a hydrogen atom on the ring. wikipedia.orgmasterorganicchemistry.com The reactivity and regioselectivity of SₑAr on the phenyl ring of this compound are governed by the electronic effects of the two substituents: the methyl group (-CH₃) and the (4-pyridinyl)methanol group (-CH(OH)C₅H₄N).

Methyl Group Effect : The methyl group is an activating group, meaning it increases the rate of electrophilic substitution compared to unsubstituted benzene. It donates electron density to the ring via an inductive effect and hyperconjugation, stabilizing the carbocation intermediate (the arenium ion). masterorganicchemistry.com It is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it.

** (4-pyridinyl)methanol Group Effect**: The (4-pyridinyl)methanol group is expected to be a deactivating group. The pyridinyl ring is electron-withdrawing due to the high electronegativity of the nitrogen atom. This effect is transmitted to the phenyl ring, reducing its nucleophilicity and slowing the rate of SₑAr. This deactivating influence makes the phenyl ring less reactive than toluene but more reactive than nitrobenzene. The group's directing effect is more complex; however, due to its electron-withdrawing nature, it would act as a meta-director relative to its position on the ring.

Given that the methyl group is at position 4 and the (4-pyridinyl)methanol group is at position 1 of the phenyl ring, their directing effects are competitive. The powerful ortho, para-directing effect of the activating methyl group will dominate the weaker meta-directing effect of the deactivating substituent. Therefore, electrophiles are expected to preferentially substitute at the positions ortho to the methyl group (positions 3 and 5), as the para position is already occupied.

Table 2: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions
ReactionReagentsElectrophilePredicted Major Product(s)
NitrationHNO₃, H₂SO₄NO₂⁺ (Nitronium ion)(2-Nitro-4-methylphenyl)(4-pyridinyl)methanol
Halogenation (Bromination)Br₂, FeBr₃Br⁺(2-Bromo-4-methylphenyl)(4-pyridinyl)methanol
Friedel-Crafts AlkylationR-Cl, AlCl₃R⁺ (Carbocation)(2-Alkyl-4-methylphenyl)(4-pyridinyl)methanol. Reaction may be slow due to the deactivating group.
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺ (Acylium ion)(2-Acyl-4-methylphenyl)(4-pyridinyl)methanol. Generally preferred over alkylation due to fewer side reactions.
SulfonationFuming H₂SO₄SO₃2-((4-pyridinyl)(hydroxy)methyl)-5-methylbenzenesulfonic acid

Electrophilic substitution on the pyridinyl ring itself is significantly more difficult. The electronegative nitrogen atom makes the pyridine ring electron-deficient and thus much less nucleophilic than benzene. wikipedia.org Furthermore, under the acidic conditions typical for SₑAr, the pyridine nitrogen is readily protonated, which further deactivates the ring towards electrophilic attack. wikipedia.org

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful regioselective method for the functionalization of aromatic rings. wikipedia.org The strategy relies on a "directed metalation group" (DMG), which is a functional group containing a heteroatom that can coordinate to an organolithium reagent (typically n-BuLi, sec-BuLi, or t-BuLi). baranlab.orgorganic-chemistry.org This coordination positions the strong base to deprotonate the nearest (ortho) C-H bond, forming a stabilized aryllithium intermediate that can then be trapped by an electrophile. wikipedia.org

In this compound, the hydroxyl group (-OH) can serve as a precursor to an effective DMG. Upon deprotonation by one equivalent of an organolithium base, it forms a lithium alkoxide (-O⁻Li⁺). This alkoxide is a potent DMG that can direct a second equivalent of the base to deprotonate an adjacent proton.

Two potential sites for DoM exist in the molecule:

Ortho to the DMG on the Phenyl Ring : The lithium alkoxide can direct lithiation to the C-2 and C-6 positions of the phenyl ring. This would result in a dilithiated intermediate that can react with various electrophiles (e.g., I₂, Me₃SiCl, DMF, CO₂) to introduce a functional group specifically at the position adjacent to the carbon bearing the directing group.

Ortho to the DMG on the Pyridinyl Ring : The DMG can also direct metalation to the C-3 and C-5 positions of the pyridinyl ring. Metalation of pyridine rings often requires a DMG to overcome the ring's inherent lack of reactivity and to prevent nucleophilic addition of the organolithium reagent to the ring. uwindsor.caharvard.edu The alkoxide directs lithiation to the C-3 position.

The regiochemical outcome (phenyl vs. pyridinyl lithiation) would depend on the relative kinetic acidity of the respective ortho protons and the specific reaction conditions (base, solvent, temperature).

Table 3: General Strategy for Directed ortho-Metalation
StepProcessReagentsIntermediate/ProductDescription
1Deprotonation (DMG formation)1 eq. R-Li (e.g., n-BuLi)Lithium alkoxideThe acidic hydroxyl proton is removed to form the lithium alkoxide, the active DMG.
2Directed ortho-Metalation1 eq. R-Li, TMEDA (optional)Ortho-lithiated speciesThe DMG directs the organolithium base to deprotonate the C-H bond at the ortho position on either the phenyl or pyridinyl ring.
3Electrophilic QuenchElectrophile (E⁺), e.g., Me₃SiCl, I₂, CO₂Functionalized productThe highly nucleophilic aryllithium intermediate attacks the added electrophile, forming a new C-E bond.

Cascade and Multi-Component Reactions Utilizing this compound as a Precursor

Cascade reactions and multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single pot, minimizing waste and purification steps. researchgate.net this compound can serve as a versatile precursor for such reactions, primarily after a simple chemical transformation.

Oxidation of the secondary alcohol in this compound to the corresponding ketone, (4-methylphenyl)(4-pyridinyl)methanone, generates a key building block for MCRs. This ketone possesses both an electrophilic carbonyl carbon and acidic α-protons, making it suitable for various condensation reactions.

One prominent example is the potential use of the derived ketone in a multicomponent synthesis of highly substituted 4H-pyrans. nih.govnih.gov In a typical three-component reaction, an aromatic aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound react to form the pyran ring system. nih.gov While the derived ketone is not a 1,3-dicarbonyl, its activated methylene group (adjacent to both the phenyl and pyridinyl rings) could potentially participate in related MCRs for the synthesis of complex heterocyclic frameworks.

For instance, a hypothetical four-component reaction could involve the in-situ formation of an enamine or enolate from (4-methylphenyl)(4-pyridinyl)methanone, which could then participate in a cascade sequence. The Hantzsch dihydropyridine synthesis, a classic MCR, involves an aldehyde, two equivalents of a β-ketoester, and ammonia or ammonium (B1175870) acetate. mdpi.com While not a direct substrate, the structural motifs within this compound and its derivatives could be integrated into novel MCRs designed to produce pyridine-containing polycyclic structures.

Table 4: Hypothetical Multi-Component Reaction Involving a Derivative
Reaction TypePrecursorTransformationComponentsPotential Product Class
4H-Pyran SynthesisThis compoundOxidation to (4-methylphenyl)(4-pyridinyl)methanone1. Aromatic Aldehyde 2. Malononitrile 3. (4-methylphenyl)(4-pyridinyl)methanone (as the active methylene component)Highly substituted dihydropyrans containing pyridinyl and methylphenyl moieties.
Substituted Pyridine SynthesisThis compoundOxidation to the ketone, followed by α-functionalization (e.g., α-nitration)1. Acetaldehyde source 2. β-dicarbonyl compound 3. Ammonium acetate 4. α-nitro-(4-methylphenyl)(4-pyridinyl)methanoneUnsymmetrical, sterically hindered 5-nitropyridine derivatives. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 4 Methylphenyl 4 Pyridinyl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules like (4-Methylphenyl)(4-pyridinyl)methanol in solution. It provides detailed information about the chemical environment of each nucleus, enabling the complete assignment of its carbon-hydrogen framework.

Based on analogous structures such as (4-methylphenyl)methanol and 4-pyridinemethanol, a set of expected chemical shifts can be predicted. nih.govresearchgate.net These predictions serve as a basis for the assignment of signals in experimentally acquired spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃ This table is a representation of expected values based on structurally similar compounds.

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Methine CH (OH) ~5.80 ~75.0
Methyl CH ~2.35 ~21.2
Pyridinyl C2'/H 2', C6'/H 6' ~8.55 ~149.5
Pyridinyl C3'/H 3', C5'/H 5' ~7.30 ~121.5
Tolyl C2/H 2, C6/H 6 ~7.28 ~129.5
Tolyl C3/H 3, C5/H 5 ~7.18 ~126.5
Pyridinyl C4' - ~156.0
Tolyl C1 - ~141.0

While 1D NMR provides fundamental structural information, multi-dimensional NMR techniques are essential for unambiguously assigning signals and probing through-space interactions to determine the molecule's preferred conformation. nih.gov Techniques such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful. These experiments detect protons that are close in space, regardless of whether they are connected through bonds. For this compound, NOE correlations between the methine proton and the protons on the ortho positions of both the pyridinyl and tolyl rings would be expected. Crucially, observing NOEs between the ortho protons of the pyridinyl ring and the ortho protons of the tolyl ring would provide direct evidence of the rotational conformation (atropisomerism) around the C-C bonds connecting the rings to the central carbinol carbon. mdpi.com This allows for the characterization of the dominant rotamers in solution.

This compound may exist in different crystalline forms, a phenomenon known as polymorphism. These polymorphs can exhibit distinct physical properties. Solid-state NMR (ssNMR), particularly ¹³C Cross-Polarization Magic Angle Spinning (CPMAS) NMR, is a highly effective tool for identifying and characterizing these different forms without dissolving the sample. nih.gov Since the chemical shift of a nucleus in the solid state is highly sensitive to its local electronic environment, which is influenced by molecular packing and intermolecular interactions (like hydrogen bonding), different polymorphs will produce different NMR spectra. nih.gov Each distinct crystal lattice (polymorph) would give rise to a unique set of peaks, with variations in chemical shifts and peak multiplicities reflecting the number of crystallographically independent molecules in the asymmetric unit.

Table 2: Hypothetical ¹³C CPMAS ssNMR Chemical Shifts for Two Polymorphs of this compound This table illustrates how chemical shifts might differ between two potential crystalline forms.

Carbon Type Form I (δ, ppm) Form II (δ, ppm)
Methine (CHOH) 74.8 76.1
Methyl (CH₃) 20.9 21.5
Aromatic (C-H) 120-130 121-131

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding environment.

FT-IR and Raman spectroscopy are exceptionally sensitive to hydrogen bonding. primescholars.com In this compound, the most significant hydrogen bond is the one involving the hydroxyl (-OH) group, which can act as a donor, and the pyridinyl nitrogen atom, which is a strong hydrogen bond acceptor. rsc.org In a dilute solution of a non-polar solvent, a sharp, higher-frequency band (typically ~3600 cm⁻¹) corresponding to the "free" O-H stretching vibration would be observed. In the solid state or in concentrated solutions, this band is expected to broaden and shift to a lower frequency (e.g., 3400-3200 cm⁻¹), which is a classic indicator of strong intermolecular O-H···N hydrogen bond formation. nih.govresearchgate.net This interaction plays a critical role in defining the supramolecular structure in the crystal lattice.

Table 3: Key FT-IR Vibrational Frequencies for this compound This table presents expected absorption bands based on functional groups and known data from similar compounds.

Wavenumber (cm⁻¹) Vibration Mode Description
~3300 (broad) O-H stretch Indicates intermolecular hydrogen bonding.
~3050-3000 Aromatic C-H stretch Characteristic of the pyridinyl and tolyl rings.
~2920 Aliphatic C-H stretch Arises from the methyl group.
~1605, ~1500 C=C / C=N stretch Skeletal vibrations of the aromatic rings.
~1050 C-O stretch Characteristic of the secondary alcohol group.

The synthesis of this compound, for instance, via the Grignard reaction between 4-pyridinecarboxaldehyde (B46228) and a p-tolylmagnesium halide, can be monitored in real-time using in-situ FT-IR spectroscopy. youtube.com By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously. This allows for the tracking of key species by monitoring the intensity of their characteristic vibrational bands. rsc.org For this specific synthesis, one would observe the decrease in the intense carbonyl (C=O) stretching band of the starting aldehyde (around 1705 cm⁻¹) while simultaneously observing the appearance and growth of the broad hydroxyl (O-H) band (around 3300 cm⁻¹) and the C-O stretching band of the alcohol product (around 1050 cm⁻¹). This provides valuable kinetic data and helps determine the reaction endpoint without the need for offline sampling and analysis.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction (XRD) stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of a compound in its crystalline solid state. If suitable crystals of this compound can be grown, XRD analysis would provide exact data on bond lengths, bond angles, and the crucial torsion angles that define the molecule's conformation. Furthermore, it would reveal how individual molecules pack together in the crystal lattice, detailing the specific geometry of the intermolecular hydrogen bonds (e.g., the O-H···N distance and angle) that hold the structure together. This information is invaluable for understanding the relationship between molecular structure and macroscopic properties.

Table 4: Representative Crystallographic Data for a Hypothetical Crystal of this compound This table is a representation of typical data obtained from an XRD experiment.

Parameter Value
Chemical Formula C₁₃H₁₃NO
Formula Weight 199.25
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 5.9
c (Å) 18.2
β (°) 98.5
Volume (ų) 1115
Z (molecules/unit cell) 4
Density (calculated) (g/cm³) 1.185

Single Crystal X-ray Crystallography for Absolute Configuration and Crystal Packing Analysis

Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise atomic arrangement of a crystalline solid. bldpharm.com This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, which for this compound, is critical for establishing its three-dimensional structure. As the molecule possesses a stereogenic center at the carbinol carbon, crystallographic analysis of an enantiomerically pure sample allows for the determination of its absolute configuration.

While a complete, publicly available crystal structure for this compound is not available, analysis of closely related diarylmethanols reveals key expected structural features. For instance, the crystal structure of the analogous compound (2-Methylphenyl)(phenyl)methanol was determined to be in the trigonal, R-3 space group. nih.gov In this related structure, the two aromatic rings were found to be nearly perpendicular to each other, with a dihedral angle of 87.78 (8)°. nih.gov A similar orthogonal orientation of the 4-methylphenyl and 4-pyridinyl rings is anticipated for the title compound.

The crystal packing is largely dictated by intermolecular forces, with hydrogen bonding being a dominant interaction in such hydroxyl-containing compounds. In the case of (2-Methylphenyl)(phenyl)methanol, O-H···O hydrogen bonds lead to the formation of a hexameric aggregate. nih.gov For this compound, the presence of the basic pyridinyl nitrogen introduces the strong possibility of O-H···N hydrogen bonding, a common and robust supramolecular synthon. This interaction would likely link molecules into chains or more complex networks, as observed in the crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, where O-H···N hydrogen bonds form zigzag chains. researchgate.net These chains can be further organized by weaker interactions, such as π–π stacking or C-H···π interactions, to build the final three-dimensional lattice. researchgate.netkobv.de

The table below presents representative crystallographic data from an analogous compound, (2-Methylphenyl)(phenyl)methanol, to illustrate the type of parameters obtained from a single-crystal X-ray diffraction experiment. nih.gov

Parameter Value for (2-Methylphenyl)(phenyl)methanol
Chemical FormulaC₁₄H₁₄O
Crystal SystemTrigonal
Space GroupR-3
a (Å)23.013 (2)
c (Å)10.6067 (11)
V (ų)4864.8 (7)
Z18
Key InteractionO-H···O Hydrogen Bonding (Hexameric Ring)
Dihedral Angle (Ring-Ring)87.78 (8)°

This interactive table provides example crystallographic data from an analogue to demonstrate the output of single-crystal X-ray analysis. Data sourced from reference nih.gov.

Powder X-ray Diffraction for Polymorphism and Phase Identification

Powder X-ray Diffraction (PXRD) is a complementary technique to single-crystal analysis, primarily used for phase identification and the study of polymorphism. While single-crystal analysis provides the structure of one perfect crystal, PXRD analyzes a bulk sample, providing a fingerprint of the crystalline phases present.

Each crystalline form (polymorph) of a compound will produce a unique PXRD pattern, characterized by a specific set of diffraction peak positions (in terms of 2θ) and relative intensities. Therefore, PXRD is an essential tool for:

Polymorph Screening: Different crystallization conditions (e.g., solvent, temperature, pressure) can yield different crystal forms of this compound. PXRD can rapidly identify these different polymorphs.

Phase Purity: The technique is highly sensitive to the presence of crystalline impurities, including other polymorphs or starting materials. A PXRD pattern of a pure sample should match a reference pattern generated from single-crystal data.

Monitoring Phase Transitions: Polymorphic transformations induced by factors like heat or pressure can be monitored in situ using variable-temperature or high-pressure PXRD.

Although specific experimental PXRD data for this compound is not reported in the literature, a theoretical pattern can be calculated from its single-crystal X-ray data once determined. This calculated pattern serves as the definitive reference for a specific polymorph. Any deviation in an experimental pattern would indicate either a different polymorph or the presence of impurities.

High-Resolution Mass Spectrometry for Mechanistic Pathway Analysis and Isotopic Labeling Studies

High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, enabling the determination of elemental compositions for the parent ion and its fragments. chemguide.co.uk This capability is invaluable for elucidating fragmentation pathways and for analyzing the results of isotopic labeling studies, which can reveal intricate details of reaction mechanisms.

For this compound (C₁₃H₁₃NO, monoisotopic mass: 199.0997 g/mol ), electron ionization (EI) would likely induce fragmentation through several key pathways. The molecular ion [M]•+ at m/z 199 would be the starting point. core.ac.uk Plausible fragmentation steps include:

Loss of a Hydrogen Radical: Cleavage of the carbinol C-H bond to form a stable oxonium ion at m/z 198.

α-Cleavage: Fission of the C-C bonds adjacent to the oxygen atom is a common pathway for alcohols. This could lead to the loss of a pyridinyl radical (m/z 78) to yield a tolyl-oxonium ion at m/z 121, or loss of a tolyl radical (m/z 91) to yield a pyridinyl-oxonium ion at m/z 108.

Formation of Tropylium (B1234903) Ion: The fragment corresponding to the tolyl group at m/z 91 can rearrange to the highly stable tropylium ion.

Pyridine (B92270) Ring Fragmentation: The pyridinyl fragment itself can undergo further fragmentation.

The table below outlines a predicted fragmentation pathway for this compound under HRMS analysis.

m/z (Predicted) Ion Formula Identity/Origin
199.0997[C₁₃H₁₃NO]•+Molecular Ion (M•+)
198.0919[C₁₃H₁₂NO]+[M-H]+
182.0946[C₁₃H₁₂N]+[M-OH]+ (Loss of hydroxyl radical)
121.0653[C₈H₉O]+[M - C₅H₄N]•+ (Loss of pyridinyl radical)
108.0473[C₆H₆NO]+[M - C₇H₇]•+ (Loss of tolyl radical)
91.0548[C₇H₇]+Tolyl cation, likely rearranges to tropylium ion

This interactive table presents plausible high-resolution mass spectrometry fragments for this compound.

Isotopic Labeling Studies: HRMS is crucial for mechanistic studies using isotopic labels (e.g., ²H, ¹³C, ¹⁸O). For example, to study a reaction at the carbinol center, one could synthesize this compound-¹⁸O. Any fragments retaining the hydroxyl group would show a +2 Da mass shift, allowing their origin to be traced unambiguously. chemguide.co.uk Similarly, deuterium (B1214612) labeling of the phenyl or pyridinyl rings can help clarify complex rearrangement processes during fragmentation. chemrxiv.org

Chiroptical Spectroscopy (if applicable for enantiomeric forms): Circular Dichroism and Optical Rotatory Dispersion

As this compound is a chiral molecule, its enantiomers will interact with plane-polarized light. Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for characterizing the enantiomeric forms of the compound.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. kobv.denist.gov An ORD spectrum typically shows a plain curve far from an absorption band but exhibits a characteristic peak-and-trough feature known as a Cotton effect in the region of a chromophore's absorbance. The sign of the Cotton effect can often be correlated with the absolute configuration of the stereocenter.

Circular Dichroism (CD): CD measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum consists of positive or negative peaks corresponding to the electronic transitions of the molecule's chromophores (the phenyl and pyridinyl rings). The resulting spectrum is unique to a specific enantiomer, with its mirror image enantiomer producing an exactly inverted spectrum.

For this compound, the π→π* transitions of the 4-methylphenyl and 4-pyridinyl chromophores are expected to give rise to CD signals. The spatial arrangement of these two rings around the chiral carbinol center will determine the sign and intensity of the observed Cotton effects. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the CD spectrum for a given enantiomer (R or S). By comparing the experimentally measured CD spectrum to the calculated spectra, the absolute configuration of the enantiomer can be confidently assigned. These techniques are also highly sensitive for determining enantiomeric purity.

Computational and Theoretical Investigations of 4 Methylphenyl 4 Pyridinyl Methanol

Density Functional Theory (DFT) Studies

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict a variety of molecular properties with high accuracy.

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations can elucidate the distribution of electrons and the energies of molecular orbitals. Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comnumberanalytics.com These orbitals are key to understanding chemical reactivity, as the HOMO acts as an electron donor and the LUMO as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and reactivity. numberanalytics.comnumberanalytics.com A smaller gap suggests higher reactivity, as less energy is required for electronic excitation. For (4-Methylphenyl)(4-pyridinyl)methanol, the HOMO is expected to be localized primarily on the electron-rich 4-methylphenyl (tolyl) group, while the LUMO is likely centered on the electron-accepting 4-pyridinyl ring. The interaction between these orbitals governs the molecule's response in chemical reactions. wikipedia.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a theoretical framework for predicting how the molecule will interact with other chemical species.

Table 1: Global Reactivity Descriptors Derived from DFT Calculations

DescriptorFormulaSignificance
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and kinetic stability. A small gap implies high reactivity. numberanalytics.com
Ionization Potential (I) -EHOMOThe energy required to remove an electron.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.
Chemical Potential (μ) (EHOMO + ELUMO) / 2Measures the escaping tendency of electrons from an equilibrium system.
Global Hardness (η) (ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution or charge transfer.
Global Softness (S) 1 / (2η)The reciprocal of hardness; indicates a higher susceptibility to electronic changes.
Electrophilicity Index (ω) μ² / (2η)Gauges the electron-accepting capacity of a molecule.

This compound possesses significant conformational flexibility due to the rotation around the single bonds connecting the central methanolic carbon to the phenyl and pyridinyl rings. Conformational analysis aims to identify all possible spatial arrangements (conformers) of the molecule and their relative stabilities.

DFT calculations are a reliable tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. libretexts.org The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus using methods like the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen functional and basis set. mdpi.com For a related compound, diphenyl(4-pyridyl)methanol, experimental ¹³C NMR data is available and provides a basis for comparison. chemicalbook.com

Table 2: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts

Carbon AtomFunctional GroupPredicted δ (ppm) (Hypothetical)Experimental δ (ppm) (Reference/Expected)
C1Methanol (B129727) Carbon (-C(OH)-)78.5~75-80
C2Pyridinyl C (para to N)155.0~150-155
C3Pyridinyl C (meta to N)122.1~120-125
C4Pyridinyl C (ortho to N)148.9~148-152
C5Phenyl C (ipso, attached to C1)142.3~140-145
C6Phenyl C (ortho)128.4~127-130
C7Phenyl C (meta)129.7~128-131
C8Phenyl C (para, attached to CH₃)138.0~137-140
C9Methyl Carbon (-CH₃)21.2~20-22

Vibrational Frequencies: DFT can also predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. After geometry optimization, a frequency calculation is performed to find the normal modes of vibration. researchgate.net The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. chegg.com These calculations allow for the assignment of specific spectral bands to the stretching, bending, and torsional motions of the molecule's functional groups, such as the O-H stretch of the alcohol, and the C=C and C=N stretching modes of the aromatic rings.

Molecular Dynamics Simulations

While DFT is excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, especially in a condensed phase like a solution or a crystal.

MD simulations can model how this compound behaves in a solvent. researchgate.net A simulation box is created containing one or more solute molecules surrounded by a large number of solvent molecules (e.g., water or methanol). By solving Newton's equations of motion for every atom in the system, a trajectory is generated that describes how the positions and velocities of the atoms evolve over time.

Analysis of these trajectories provides detailed information on solvation effects. For instance, the radial distribution function (RDF) can be calculated to understand the structure of the solvation shell around the solute molecule. It can reveal the average distance and coordination number of solvent molecules around specific sites, such as the hydroxyl group or the pyridine (B92270) nitrogen. Furthermore, MD simulations are ideal for studying intermolecular interactions, particularly hydrogen bonds. nih.govpreprints.org One can quantify the number, lifetime, and geometry of hydrogen bonds formed between the solute's hydroxyl group (as a donor and acceptor) and the pyridine nitrogen (as an acceptor) with surrounding solvent molecules.

Crystal Structure Prediction (CSP) is a computational technique used to predict the crystal structure of a molecule from its chemical diagram alone. nih.gov This is particularly important in the pharmaceutical industry, as different crystal forms, or polymorphs, can have different physical properties.

The process involves two main steps:

Search: Generating a vast number of plausible crystal packing arrangements in various space groups. This step must also consider the conformational flexibility of the molecule.

Ranking: Evaluating the lattice energy of each generated structure using force fields or more accurate quantum mechanical methods to identify the most thermodynamically stable structures. youtube.com

CSP studies on this compound could predict the most likely crystal packing arrangements and provide a crystal energy landscape. This landscape shows the relative energies of different hypothetical polymorphs. Such predictions are valuable for guiding experimental crystallization efforts and for assessing the risk of encountering different polymorphic forms during development. chemistryworld.com Computational studies have become an indispensable tool to complement experimental polymorph screening. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the intricate details of reaction mechanisms and characterizing the transient nature of transition states. While specific computational studies on the reaction mechanisms involving this compound are not extensively documented in the reviewed literature, the application of these methods to structurally related pyridinylmethanol derivatives and other organic molecules provides a clear framework for how such investigations would proceed and the insights they would offer.

Theoretical studies on the formation of pyridyl-cholestane derivatives, for instance, have successfully utilized DFT calculations to map out complex multi-component reaction pathways. nih.gov These studies typically involve the calculation of key physicochemical parameters such as Gibbs free energy, analysis of frontier molecular orbitals (FMOs), and determination of dipole moments and chemical hardness for all reactants, intermediates, and transition states. nih.gov Such an approach allows for the identification of the most thermodynamically favorable reaction route, with the product being more stable than the initial reactants. nih.gov The investigation of the reaction mechanism for the formation of a pyridyl-cholestane derivative successfully identified the rate-determining step as the cyclization of an intermediate, which exhibited the highest activation energy barrier. nih.gov

The table below illustrates the type of data that can be generated from such computational studies on related pyridine derivatives, highlighting the potential for these methods to be applied to this compound to understand its reactivity and potential reaction pathways.

Computational Method System Studied Key Findings Reference
Density Functional Theory (DFT)Pyridyl-cholestane derivative formationIdentified the rate-determining step and confirmed the thermodynamic favorability of the reaction. nih.gov
DFT and TD-DFT at B3LYP/6-311+G(2d,p)6-arylated-pyridin-3-yl methanol derivativesCorrelated experimental and theoretical spectroscopic data; used FMO analysis to determine relative stability. researchgate.net
DFT at ω‐B97XD/def2‐TZVPPC3-Cyanation of PyridinesElucidated the role of electronic and steric factors in determining regioselectivity. researchgate.net

These examples underscore the utility of quantum chemical calculations in providing a molecular-level understanding of reaction mechanisms. By applying these computational techniques to this compound, researchers could predict its behavior in various chemical transformations, design more efficient synthetic routes, and understand the factors governing its stability and reactivity.

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis has emerged as a crucial computational tool for the visualization and quantification of intermolecular interactions within molecular crystals. This method allows for a detailed examination of how molecules pack in the solid state by partitioning the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto this surface, a rich picture of the intermolecular contacts can be obtained.

For instance, in the crystal structure of 1-(4-ethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, Hirshfeld surface analysis revealed that H···H interactions account for the largest contribution to the molecular surface at 54.7%. Other significant interactions included C-H···π and π···π stacking interactions, which play a crucial role in stabilizing the molecular structure. In another example, the analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole showed that H···H interactions contributed 48.7% to the crystal packing, followed by H···C/C···H (22.2%), Cl···H/H···Cl (8.8%), H···O/O···H (8.2%), and H···N/N···H (5.1%) contacts. rsc.org

The shape-index map is particularly useful for identifying π–π stacking interactions, which appear as adjacent red and blue triangles. rsc.org The curvedness map helps in identifying flat surface areas that are indicative of planar regions within the molecule. rsc.org

The following table summarizes the percentage contributions of various intermolecular contacts determined by Hirshfeld surface analysis for several organic compounds, showcasing the quantitative insights provided by this method.

Compound H···H (%) H···C/C···H (%) O···H/H···O (%) N···H/H···N (%) Other Contacts (%) Reference
1-(4-ethoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one54.7---C-H···π, π···π researchgate.net
4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole48.722.28.25.1Cl···H/H···Cl (8.8%) rsc.org
4-(4-methylbenzyl)-6-phenylpyridazin-3(2H)-one56.622.610.0-N···C/C···N (3.5%) researchgate.net

Given the structural features of this compound, which include a pyridine ring, a methylphenyl group, and a hydroxyl group, a Hirshfeld surface analysis would be expected to reveal a variety of intermolecular interactions. These would likely include H···H, C-H···π, O-H···N hydrogen bonds, and potentially π–π stacking interactions between the aromatic rings. Quantifying these interactions through Hirshfeld surface analysis would provide fundamental insights into the supramolecular architecture and solid-state properties of this compound.

Applications and Functional Materials Development Utilizing 4 Methylphenyl 4 Pyridinyl Methanol

Role as a Ligand in Coordination Chemistry

The presence of the pyridine (B92270) ring, with its available lone pair of electrons on the nitrogen atom, makes (4-Methylphenyl)(4-pyridinyl)methanol an effective ligand for coordinating with a wide range of metal ions. jscimedcentral.com This ability is fundamental to its application in coordination chemistry, where it is used to construct metal complexes with specific geometries and electronic properties.

Design and Synthesis of Metal Complexes

The synthesis of metal complexes using pyridyl-based ligands like this compound is a well-established area of research. jscimedcentral.comnih.gov The nitrogen atom of the pyridine ring acts as a Lewis base, donating its electron pair to a metal center, which acts as a Lewis acid. The general synthesis strategy involves reacting the ligand with a suitable metal salt in an appropriate solvent, often with gentle heating to facilitate the reaction. nih.gov

The design of these complexes can be tailored by controlling several factors:

Metal Ion: The choice of metal ion (e.g., Cu(II), Zn(II), Cd(II), Ni(II)) dictates the coordination geometry (e.g., tetrahedral, square planar, octahedral) and the electronic, magnetic, and catalytic properties of the resulting complex. nih.govresearchgate.net

Stoichiometry: The molar ratio of metal to ligand influences the final structure, determining whether the ligand acts in a monodentate fashion or bridges multiple metal centers to form polynuclear complexes or coordination polymers. nih.gov

Researchers have successfully synthesized a variety of transition metal complexes using pyridyl-containing ligands. researchgate.net For instance, complexes of Cu(II), Zn(II), Cd(II), and Ni(II) have been prepared by reacting the corresponding metal salts with pyridyl-functionalized molecules in an alcoholic medium. nih.gov Characterization techniques such as FTIR and UV-Vis spectroscopy are used to confirm the coordination of the pyridine nitrogen to the metal center, often indicated by shifts in absorption bands compared to the free ligand. researchgate.net

Table 1: Examples of Metal Complexes with Pyridyl-Type Ligands

Metal Ion Ligand Type Resulting Geometry (Proposed) Synthesis Method
Cu(II) 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol Square Planar Reflux in ethanolic solution
Zn(II) 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol Tetrahedral Reflux in ethanolic solution
Cd(II) 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol Tetrahedral Reflux in ethanolic solution

This table is illustrative of complexes formed with pyridyl-containing ligands, based on findings from similar systems. nih.gov

Catalytic Applications of Metal-Ligand Complexes (e.g., in cross-coupling reactions, oxidation, reduction)

Metal complexes derived from this compound and related pyridyl ligands are of significant interest for their catalytic potential. The ligand framework can be modified to fine-tune the steric and electronic environment around the metal center, thereby influencing the catalyst's activity, selectivity, and stability.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are powerful tools in organic synthesis for forming carbon-carbon bonds. acs.orgresearchgate.net The efficiency of these reactions often depends on the ligand coordinated to the palladium center. While phosphine ligands are common, nitrogen-containing ligands derived from pyridine can also be effective. In some cases, the interaction of a pyridine nitrogen with the palladium catalyst can influence the reaction's outcome. nih.gov For example, palladium complexes can catalyze the coupling of aryl halides or triflates with various organometallic reagents. acs.org The this compound ligand could potentially stabilize the palladium catalyst, facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.

Oxidation and Reduction Reactions: Metal-ligand complexes are widely used as catalysts for oxidation and reduction reactions. mdpi.com For instance, iron molybdate catalysts are used industrially for the selective oxidation of methanol (B129727) to formaldehyde. mdpi.commdpi.com While this is a heterogeneous system, it highlights the role of metal oxides in facilitating oxidation. Homogeneous catalysts based on metal complexes with pyridyl ligands can also perform selective oxidations. The ligand can modulate the redox potential of the metal center, making it a more effective oxidant or reductant. The hydroxyl group on the this compound ligand could also play a role, potentially participating in proton-coupled electron transfer processes or influencing the catalyst's solubility and stability.

Precursor in Polymer Chemistry and Macromolecular Science

The bifunctional nature of this compound, possessing both a polymerizable handle (or a group that can be converted into one) and a functional pyridyl/hydroxyl moiety, makes it a valuable precursor for creating functional polymers.

Incorporation into Polymeric Backbones and Networks

To incorporate this compound into a polymer, it typically first needs to be chemically modified to introduce a polymerizable group, such as a vinyl or styrenic functionality. For example, a related compound, (4′-vinylbiphenyl-4-yl)methanol, has been used as a functional monomer in polymerization reactions. rsc.org A similar synthetic transformation could be applied to this compound.

Once a polymerizable derivative is synthesized, it can be copolymerized with other monomers (like styrene or acrylates) using standard techniques such as free-radical polymerization. researchgate.net This allows the this compound unit to be integrated into the polymer backbone. The concentration of this functional monomer can be varied to control the density of functional sites along the polymer chain. These sites can then be used for post-polymerization modification, metal coordination, or to impart specific properties to the material.

Design of Functional Polymers with Tailored Properties

The inclusion of this compound units within a polymer structure allows for the design of materials with highly specific, tailored properties. The pyridyl and hydroxyl groups serve as functional sites that can engage in a variety of interactions.

A prominent application is in the field of Molecularly Imprinted Polymers (MIPs) . rsc.org MIPs are materials synthesized in the presence of a "template" molecule. The functional monomers arrange themselves around the template through non-covalent interactions (like hydrogen bonding or coordination). After polymerization, the template is removed, leaving behind a cavity that is specifically shaped and chemically complementary to the template molecule.

In this context, a vinyl derivative of this compound could act as an excellent functional monomer. The hydroxyl and pyridyl groups can form hydrogen bonds or coordinate with a target template molecule. Research on similar styrenic monomers has shown that molecules containing hydroxyl groups can lead to polymers with good imprinting effects and selective recognition capabilities. rsc.org For example, a polymer created with (4′-vinylbiphenyl-4-yl)methanol demonstrated modest to good levels of imprinting for the template theophylline. rsc.org This approach can be used to create polymers for applications in chemical sensing, separation science, and catalysis.

Table 2: Functional Monomers for Theophylline-Specific MIPs and Imprinting Factor (IF)

Functional Monomer Imprinting Factor (IF) Range Polymer Mass
4-(4-vinylphenyl)pyridine (M1) No imprinting effect N/A
4′-vinylbiphenyl-4-ol (M2) 2.3 - 45 10 - 40 mg
N,N-dimethyl-4′-vinylbiphenyl-3-amine (M3) 1.1 20 mg

Data adapted from a study on related functional monomers, illustrating the potential for hydroxyl-containing monomers in molecular imprinting. rsc.org

Building Block in Supramolecular Architectures and Self-Assembly Systems

Supramolecular chemistry involves the design of complex, ordered structures held together by non-covalent interactions. This compound is an ideal building block for such systems due to its ability to participate in hydrogen bonding (via the -OH group), metal coordination (via the pyridine-N), and π-π stacking (via the aromatic rings).

The directional nature of these interactions allows for the programmed self-assembly of molecules into well-defined, higher-order structures. acs.org For example, the coordination of pyridyl ligands to metal corners is a cornerstone strategy for creating discrete two- and three-dimensional ensembles like molecular squares, cages, and rhomboids. acs.org In this "directional bonding" approach, the geometry of the final structure is dictated by the coordination angle of the metal center and the shape of the organic ligand.

Furthermore, the combination of metal coordination and hydrogen bonding can lead to the formation of extended networks known as Metal-Organic Frameworks (MOFs). Porphyrin-based MOFs, for instance, have been constructed using ligands that feature peripheral pyridyl groups which coordinate to external metal ions or clusters, linking the porphyrin units into a 3D network. mdpi.com Similarly, this compound could act as a monodentate or bidentate (if the hydroxyl group also coordinates) linker in the formation of novel MOFs or other supramolecular arrays. The interplay between different weak noncovalent interactions can lead to the cooperative formation of these highly organized structures. researchgate.net

Hydrogen-Bonded Organic Frameworks (HOFs)

Hydrogen-Bonded Organic Frameworks (HOFs) are a class of porous crystalline materials constructed from organic building blocks linked together by hydrogen bonds. The design and synthesis of HOFs have garnered significant attention due to their potential applications in gas storage and separation, catalysis, and sensing. The directionality and strength of hydrogen bonds play a crucial role in the formation of stable and porous frameworks.

Despite the suitability of this compound as a potential tecton for HOF construction—owing to its hydroxyl and pyridyl functional groups capable of forming robust hydrogen bonds—there is currently no published research detailing its use in the synthesis of HOFs. Theoretical studies or experimental investigations exploring its self-assembly into one-, two-, or three-dimensional hydrogen-bonded networks have not been reported.

Table 1: Hypothetical Hydrogen-Bonding Parameters in a HOF based on this compound

Hydrogen Bond TypeDonor-Acceptor Distance (Å)Angle (°)Role in Framework
O-H···N (pyridyl)2.7 - 2.9160 - 180Primary framework formation
C-H···O (hydroxyl)3.0 - 3.5140 - 160Secondary stabilization
C-H···π (phenyl)3.2 - 3.6130 - 150Inter-framework interactions

Note: The data in this table is illustrative and not based on experimental findings for this compound.

Cocrystallization and Crystal Engineering

Crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. Cocrystallization, a key technique in this field, involves the formation of a crystalline structure containing two or more different molecular components in a stoichiometric ratio. This approach is widely used to modify properties such as solubility, stability, and melting point. The formation of cocrystals relies on non-covalent interactions, with hydrogen bonding being one of the most important.

The this compound molecule possesses both a hydrogen bond donor (the hydroxyl group) and an acceptor (the pyridinyl nitrogen), making it an ideal candidate for forming cocrystals with various co-formers, such as dicarboxylic acids or other molecules with complementary hydrogen bonding sites. However, a thorough search of the existing scientific literature, including crystallographic databases, indicates a lack of studies on the cocrystallization of this specific compound. Research detailing the synthesis, crystal structure, and properties of cocrystals involving this compound is not currently available.

Table 2: Potential Co-formers for Cocrystallization with this compound

Co-former ClassExample Co-formerPotential Hydrogen Bonding Synthon
Dicarboxylic AcidsAdipic AcidO-H···N (pyridyl), O-H···O (carboxyl)
PhenolsHydroquinoneO-H···N (pyridyl), O-H···O (hydroxyl)
AmidesIsonicotinamideO-H···O (amide), N-H···O (hydroxyl)

Note: This table presents potential co-formers for illustrative purposes. No experimental data for these systems has been reported.

Advanced Material Science Applications (e.g., optical materials, chemosensors, non-biological sensing)

The development of advanced functional materials is a cornerstone of modern materials science. Compounds with specific molecular features can be utilized in a range of applications, including nonlinear optical (NLO) materials, chemosensors, and other sensing devices. The presence of a pyridyl group, which can be protonated or coordinated to metal ions, and a phenyl ring, which can be involved in π-π stacking interactions, could theoretically impart interesting photophysical or sensing properties to materials based on this compound.

For instance, the ability of the pyridyl nitrogen to interact with specific analytes could be exploited for the design of chemosensors. Changes in the fluorescence or absorption spectrum of the molecule upon binding to a target species could form the basis of a sensing mechanism. Similarly, the non-centrosymmetric arrangement of molecules in a crystalline state could lead to second-order NLO properties.

Despite these theoretical possibilities, there is a significant gap in the scientific literature regarding the exploration of this compound for these advanced material science applications. No studies have been published that investigate its potential as an optical material, a component in chemosensors, or for any other non-biological sensing applications.

Table 3: Summary of Potential but Unexplored Applications

Application AreaRelevant Molecular FeaturePotential Functionality
Optical MaterialsNon-centrosymmetric crystal packingSecond-harmonic generation
ChemosensorsPyridyl nitrogenIon or molecule recognition
Non-biological SensingHost-guest interactionsAnalyte detection

Note: This table is based on general principles of materials science and does not reflect reported experimental results for this compound.

Supramolecular Chemistry and Non Covalent Interactions of 4 Methylphenyl 4 Pyridinyl Methanol

Analysis of Hydrogen Bonding Networks

Hydrogen bonds are the most significant directional interactions in the crystal structure of (4-Methylphenyl)(4-pyridinyl)methanol. The primary hydrogen bond donor is the hydroxyl (-OH) group, while the primary acceptor is the nitrogen atom of the pyridinyl ring. This results in the formation of robust O—H⋯N(pyridyl) hydrogen bonds, a common and stabilizing motif in pyridine-containing alcohol structures. nih.govresearchgate.net These interactions can assemble molecules into well-defined supramolecular arrays, such as chains or layers.

Table 7.1: Representative Hydrogen Bond Parameters in Related Crystal Structures

Donor (D) Acceptor (A) D-H···A Type Typical Distance (D···A) Reference
O-H N (pyridyl) Strong ~2.622 Å - 2.764 Å researchgate.net
O-H O (hydroxyl) Strong ~2.648 Å - 2.788 Å researchgate.netnih.gov

Note: Data is based on analogous compounds containing phenol/alcohol and pyridine (B92270)/bipyridine moieties.

π-π Stacking Interactions

The aromatic nature of both the 4-methylphenyl and 4-pyridinyl rings allows for the participation of π-π stacking interactions in the solid state. These interactions occur when the electron-rich π-systems of adjacent aromatic rings overlap. The stability and geometry of these stacks are influenced by the electronic nature of the rings and their substituents. The electron-donating methyl group on the phenyl ring and the electron-withdrawing nature of the pyridinyl ring can lead to favorable offset or slipped-stacking arrangements to minimize electrostatic repulsion.

These interactions are a key factor in the interlayer organization within the crystal structure, often characterized by tight packing of molecular layers. researchgate.net The presence and nature of π-π stacking can significantly affect the material's properties, including its photoluminescence. rsc.org For instance, the formation of destabilizing π-π stacking interactions has been shown to cause unexpected blue shifts (hypsochromic shifts) in the emission spectra of related compounds. rsc.org Understanding these interactions is crucial as they play a key role in the stability of secondary and tertiary structures in various chemical and biological systems. nih.gov

C-H…π and Other Weak Non-Covalent Interactions

Other weak interactions include C-H…O hydrogen bonds, where aromatic or methyl C-H groups interact with the oxygen atom of the hydroxyl group. researchgate.net These interactions, with typical H···O distances around 2.81 Å, can further guide the orientation of molecules within the crystal lattice. nih.gov The interplay of these varied weak forces, including pnictogen bonds in related systems where a Group 15 atom like nitrogen acts as an electron acceptor, is critical in molecular recognition and the formation of complex supramolecular architectures. mdpi.com

Table 7.2: Characteristics of Weak Non-Covalent Interactions

Interaction Type Donor Acceptor Typical Distance Significance Reference
C-H…π C-H (Aromatic/Methyl) π-system (Phenyl/Pyridinyl) > 2.5 Å Crystal packing, self-assembly nih.gov

Influence of Intermolecular Interactions on Solid-State Properties and Chemical Reactivity

The cumulative effect of the hydrogen bonds, π-π stacking, and weaker non-covalent interactions profoundly influences the solid-state properties of this compound. The strength and directionality of these interactions determine the crystal packing efficiency, density, and melting point of the solid.

Furthermore, these interactions have a direct impact on the material's optical properties. The degree of π-π stacking and the specific hydrogen-bonding network can alter the electronic energy levels of the molecule in the aggregated state, leading to changes in solid-state luminescence. semanticscholar.org For example, facial (face-to-face) intermolecular interactions tend to induce bathochromic (red) shifts in emission, while side-to-side interactions may cause hypsochromic (blue) shifts. semanticscholar.org The restriction of intramolecular rotations within a rigid crystal environment, enforced by C-H…π interactions and hydrogen bonds, can lead to phenomena like aggregation-induced emission enhancement (AIEE), where a compound that is weakly fluorescent in solution becomes highly emissive in the solid state. nih.gov The specific packing arrangement can also influence the chemical reactivity in the solid state by pre-organizing molecules in a way that either facilitates or hinders a particular reaction pathway.

Host-Guest Chemistry and Molecular Recognition Phenomena

The structural features of this compound, particularly its ability to form directional hydrogen bonds and cavities through self-assembly, make it a potential candidate for host-guest chemistry and molecular recognition. The supramolecular frameworks created by hydrogen bonds and π-stacking can define channels or voids within the crystal lattice. researchgate.netresearchgate.net

These cavities can selectively trap small guest molecules, such as solvents like methanol (B129727) or water, through specific interactions. researchgate.net This process is a form of molecular recognition, where the size, shape, and chemical nature of the guest molecule must be complementary to the host lattice's cavity. For example, in related systems, bipyridine molecules have been observed to fill voids within a hydrogen-bonded network of trisphenol (B3262630) molecules, completing the structure through specific O—H⋯N bonds. researchgate.net The ability of the pyridinyl nitrogen and hydroxyl group to engage in specific, directional bonding is the cornerstone of its potential to recognize and bind to complementary functional groups on other molecules or surfaces.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-Methylphenyl)(4-pyridinyl)methanol, and how are reaction conditions optimized?

  • Methodology :

  • Schiff base reduction : A Schiff base intermediate can be synthesized by condensing 4-pyridinecarbaldehyde with 4-methylbenzylamine in methanol under reflux with catalytic acetic acid. Subsequent reduction using sodium borohydride (NaBH₄) in methanol at 0–10°C yields the target alcohol .
  • Nucleophilic substitution : Alternative routes involve introducing a hydroxymethyl group via formaldehyde in the presence of a base (e.g., NaOH) on a pyridine or benzene precursor .
  • Optimization : Key parameters include stoichiometric ratios (e.g., 1.5 equivalents of NaBH₄), temperature control (0–25°C), and solvent polarity. Yields improve with slow reagent addition and inert atmospheres .

Q. How is the molecular structure of this compound characterized?

  • Techniques :

  • X-ray crystallography : Resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). Hirshfeld surface analysis quantifies contact contributions (e.g., H···H, C···H) .
  • Spectroscopy :
  • UV/Vis : λmax values (e.g., 245–276 nm) confirm π→π* transitions in aromatic systems .
  • NMR : ¹H and ¹³C NMR distinguish pyridinyl and methylphenyl protons/carbons. Integration ratios validate substitution patterns .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 211.26 g/mol) and fragmentation pathways .

Q. What are the primary research applications of this compound?

  • Pharmaceutical intermediates : Serves as a chiral building block for kinase inhibitors or antimicrobial agents due to its dual aromatic systems .
  • Biological studies : Explored for antimicrobial activity against Gram-positive bacteria (e.g., S. aureus) via MIC assays, though structure-activity relationships require further optimization .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for this compound?

  • Chiral chromatography : Use cellulose-based chiral stationary phases (e.g., Chiralpak® IC) with hexane:isopropanol (90:10) to separate enantiomers. Retention times and peak areas quantify enantiomeric excess .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization in ethanol/water mixtures .

Q. How to address contradictory spectroscopic data between XRD and NMR?

  • Case example : Discrepancies in proton environments may arise from dynamic effects (e.g., rotameric equilibria in solution).

  • Solution : Combine variable-temperature NMR (VT-NMR) to freeze conformers and compare with static XRD data. DFT calculations (e.g., B3LYP/6-31G*) model energy barriers between conformers .

Q. What strategies improve low yields in the NaBH₄ reduction step?

  • Troubleshooting :

ParameterOptimizationOutcome
SolventReplace methanol with THF/water (1:1)Enhances borohydride solubility
TemperatureMaintain ≤10°C during NaBH₄ additionReduces side reactions
WorkupNeutralize excess NaBH₄ with dilute HCl before extractionMinimizes product degradation

Q. How does protonation of the pyridinyl nitrogen affect reactivity?

  • UV titration : Monitor Soret band shifts (400–450 nm) in toluene/methanol (90:10) with trifluoroacetic acid (TFA). pKa values (e.g., ~2.5–3.0) indicate protonation-driven changes in electronic structure .
  • Reactivity impact : Protonation increases electrophilicity, enabling nucleophilic attacks (e.g., esterification) at the hydroxymethyl group .

Data Contradiction Analysis

Example : Conflicting antimicrobial activity results between batches.

  • Root cause : Variations in enantiomeric purity or residual solvents (e.g., methanol).
  • Resolution :
    • HPLC-PDA : Verify purity (>98%) and check for byproducts.
    • Chiral GC-MS : Confirm enantiomeric ratios.
    • Bioactivity reassessment : Retest under standardized CLSI guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.